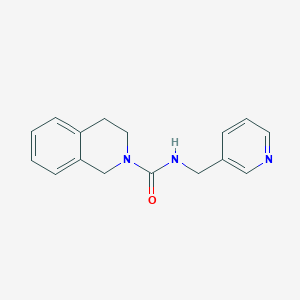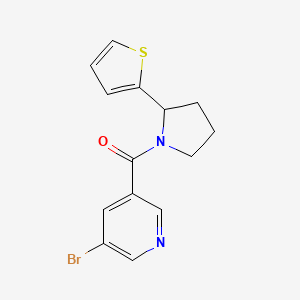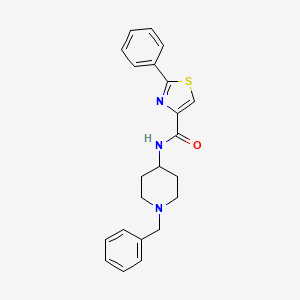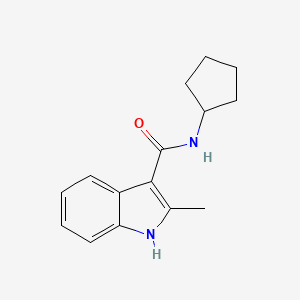
N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide, also known as PDMI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PDMI belongs to the class of isoquinoline carboxamides and has shown promising results in various preclinical studies.
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide also inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting these pathways, N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide can induce apoptosis, cell cycle arrest, and reduce inflammation.
Biochemical and Physiological Effects
N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has been shown to have various biochemical and physiological effects. In cancer, N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide can induce apoptosis and cell cycle arrest, thereby inhibiting the growth and proliferation of cancer cells. In inflammation, N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorders, N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide can improve cognitive function and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide in lab experiments is its relatively simple synthesis method and high purity. N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide can also be easily scaled up for large-scale production. However, one of the limitations of using N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is its limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, further studies are needed to determine the optimal dosage and administration route of N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide.
Future Directions
There are several future directions for the research and development of N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide. One of the future directions is to explore the potential therapeutic applications of N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide in other diseases such as autoimmune disorders and metabolic disorders. Another future direction is to optimize the synthesis method of N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide to improve its solubility and bioavailability. Furthermore, the development of N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide analogs with improved pharmacological properties could also be a future direction for research.
Synthesis Methods
The synthesis of N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide involves the reaction of 3-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-1(2H)-one with benzoyl chloride in the presence of triethylamine. The reaction yields N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide as a white solid with a purity of more than 95%. The synthesis method of N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer, N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has shown promising results in inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation, N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorders, N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has been shown to improve cognitive function and reduce neuroinflammation.
properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(18-11-13-4-3-8-17-10-13)19-9-7-14-5-1-2-6-15(14)12-19/h1-6,8,10H,7,9,11-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMOTIJRRJCWII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetyl]imidazolidin-2-one](/img/structure/B7462941.png)
![N-[[3-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylaniline](/img/structure/B7462945.png)

![3-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]-4-phenyl-1,2,4-triazole](/img/structure/B7462953.png)
![Azetidin-1-yl-[4-(benzotriazol-1-ylmethyl)phenyl]methanone](/img/structure/B7462962.png)
![N-(4-methoxyphenyl)-4-[[2-[[(4-methylphenyl)-thiophen-2-ylmethyl]amino]acetyl]amino]benzamide](/img/structure/B7462974.png)

![N-[4-[2-(dimethylamino)-5-methyl-1,3-thiazol-4-yl]phenyl]acetamide;hydrochloride](/img/structure/B7463004.png)

![N-(5-methyl-1,2-oxazol-3-yl)-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B7463019.png)
![[4-[(Dimethylamino)methyl]phenyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7463028.png)
![[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]methanone](/img/structure/B7463033.png)

![2-[[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]butan-1-ol](/img/structure/B7463038.png)